1-(4-Methylpentyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(4-Methylpentyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H25ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(4-Methylpentyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentylamine and piperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the reductive amination of 4-methylpentylamine with piperidine in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(4-Methylpentyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Scientific Research Applications
1-(4-Methylpentyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or intracellular signaling cascades, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Methylpentyl)piperidin-4-amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(3-Methylbutyl)piperidin-4-amine hydrochloride, 1-(4-Methylpentyl)piperidin-4-amine dihydrochloride, and 1-(3-Methylbutyl)piperidin-4-amine hydrochloride share structural similarities.
Properties
Molecular Formula |
C11H25ClN2 |
---|---|
Molecular Weight |
220.78 g/mol |
IUPAC Name |
1-(4-methylpentyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-10(2)4-3-7-13-8-5-11(12)6-9-13;/h10-11H,3-9,12H2,1-2H3;1H |
InChI Key |
JYHRNHVVASFPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1CCC(CC1)N.Cl |
Origin of Product |
United States |
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